molecular formula C15H13NO2 B1610942 Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate CAS No. 76577-82-7

Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate

Cat. No.: B1610942
CAS No.: 76577-82-7
M. Wt: 239.27 g/mol
InChI Key: QJEYZIIXKJLBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate is a heterocyclic compound that belongs to the pyrroloquinoline family. These compounds are known for their diverse biological activities and functional properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and materials science. The structure of this compound consists of a fused pyrrole and quinoline ring system with an ethyl ester group at the 2-position, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the pyrroloquinoline core. For instance, the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of an acid catalyst can yield this compound.

Another approach involves the use of palladium-catalyzed cyclization reactions. For example, the reaction of 2-bromoaniline with ethyl 2-alkynoate under palladium catalysis can form the desired pyrroloquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts, solvents, and reaction temperatures are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at the 2-position, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated pyrroloquinoline derivatives.

Scientific Research Applications

Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of organic semiconductors, dyes, and other functional materials.

Comparison with Similar Compounds

Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate can be compared with other similar compounds such as:

    Pyrrolo[2,1-b]quinazoline: Another fused heterocyclic compound with similar biological activities but different structural features.

    Indolo[2,1-b]quinazoline: Known for its anticancer properties, this compound has a different ring fusion pattern compared to pyrroloquinolines.

    Quinoline-2-carboxylate derivatives: These compounds share the quinoline core but differ in the substituents and their positions, leading to variations in their chemical and biological properties.

This compound stands out due to its unique combination of the pyrrole and quinoline rings, which imparts distinct reactivity and functional properties.

Properties

IUPAC Name

ethyl pyrrolo[1,2-a]quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-18-15(17)12-9-13-8-7-11-5-3-4-6-14(11)16(13)10-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEYZIIXKJLBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C1)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555329
Record name Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76577-82-7
Record name Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate
Reactant of Route 2
Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate
Reactant of Route 3
Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate
Reactant of Route 4
Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.